molecular formula C6H7N5OS B1488555 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1249809-18-4

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1488555
CAS No.: 1249809-18-4
M. Wt: 197.22 g/mol
InChI Key: AUNCCWWFHJRHND-UHFFFAOYSA-N
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Description

2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C8H8N4OS It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further linked to a 4-methyl-1,3-thiazol-2-yl group

Biochemical Analysis

Biochemical Properties

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . The compound interacts with enzymes such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis, leading to the disruption of bacterial growth . Additionally, it has shown potential in inhibiting viral replication by targeting viral enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . The compound has been found to inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced energy production . Additionally, it can affect the levels of specific metabolites, such as ATP and NADH, which are critical for cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters, such as ABC transporters, and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it exerts its effects on mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it influences gene expression and transcriptional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-ylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reactants to a reaction vessel, where they are mixed and reacted under controlled conditions. This method allows for the large-scale production of the compound with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso compounds.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of triazoles and other heterocyclic compounds.

  • Biology: The compound can be employed in bioconjugation techniques to label biomolecules for imaging and tracking studies.

  • Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.

Comparison with Similar Compounds

2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 2-Azido-N-(3-methyl-1,2,4-triazol-5-yl)acetamide: Similar azido group but different heterocyclic core.

  • 2-Azido-N-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar azido group and heterocyclic core but different substitution pattern.

  • 2-Azido-N-(4-methyl-1,2,3-triazol-5-yl)acetamide: Different heterocyclic core but similar azido group.

These compounds share the azido group but differ in their heterocyclic structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5OS/c1-4-3-13-6(9-4)10-5(12)2-8-11-7/h3H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNCCWWFHJRHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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